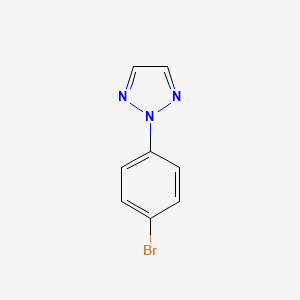
2-(4-bromophenyl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-bromophenyl)-2H-1,2,3-triazole” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a one-step synthesis of a moderately complex structure has been reported, which involves the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic methods. For example, the structure of “2-(4-Bromophenyl)naphthalene” was used in the preparation of α-Phosphonosulfonate compounds which inhibit the enzyme squalene and thereby inhibit cholesterol biosynthesis .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, “4-Bromophenylacetic acid” may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also react with sodium tetraphenylborate to form felbinac which can be further converted to xenbucin .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “2-(4-Bromophenyl)-2-methylpropionic acid” has a melting point of 122-124°C, a boiling point of 334.2±17.0 °C (Predicted), and a density of 1.456±0.06 g/cm3 (Predicted) .
科学的研究の応用
Antimicrobial and Antifungal Activities
2-(4-bromophenyl)-2H-1,2,3-triazole derivatives have shown significant antimicrobial and antifungal properties. For example, certain 1,2,3-triazole derivatives, including those with a 4-bromophenyl group, have been identified as potent antimicrobial agents against various microorganisms. These compounds have been synthesized and evaluated for their antimicrobial efficacy, demonstrating potential for pharmacological applications (Xu Zhao et al., 2012); (A. Safonov & O. Panasenko, 2022).
Biochemical Sensing and Cell Permeability
Derivatives of this compound have been explored for their biochemical sensing capabilities. For instance, a fluorescence probe incorporating this structure showed high selectivity and sensitivity toward specific biochemical targets, such as homocysteine. This indicates potential use in biochemical research and medical diagnostics (Yicheng Chu et al., 2019).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of this compound derivatives, highlighting their diverse biological activities. This includes exploration into their structural properties and potential applications in various fields such as organic electronics, pharmaceuticals, and materials science (Beihua Xu & Yongzhou Hu, 2013); (Iván Torres-Moya et al., 2020).
Potential Pharmacological Applications
Studies on this compound and its derivatives have also explored their potential pharmacological applications. For instance, research has been conducted on the neuroprotective effects of certain triazole hybrids, which could lead to the development of new therapeutic agents (Ashanul Haque et al., 2017).
Supramolecular Chemistry
The role of 1,2,3-triazoles in supramolecular chemistry has been a subject of interest, with this compound being a relevant compound in this area. The unique structural features of these triazoles enable diverse supramolecular interactions, making them suitable for applications in catalysis, anion recognition, and photochemistry (B. Schulze & U. Schubert, 2014).
作用機序
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds, such as hydrazone derivatives of 4-bromophenylacetic acid, are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Similar compounds, such as 4-bromophenylacetic acid, have been shown to undergo reactions like fischer esterification . This could potentially affect various biochemical pathways.
Result of Action
Similar compounds have shown significant antifungal activity against certain strains .
Safety and Hazards
将来の方向性
The future directions of research on similar compounds have been suggested. For instance, the novel racemic secondary alcohol (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol has been successfully synthesized through S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone .
生化学分析
Biochemical Properties
Bromophenyl compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the compound and the biological context in which it is present.
Cellular Effects
Related compounds have been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenyl compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-2H-1,2,3-triazole at different dosages in animal models have not been well-studied. Related compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Related compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Related compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
2-(4-bromophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKDRWHFWAKSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2789583.png)
![N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2789585.png)
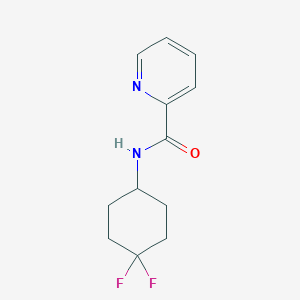
![1-ethyl-5-[(4-methoxyphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2789588.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2789590.png)
![1-[(5-Chloro-2-hydroxyphenyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2789592.png)
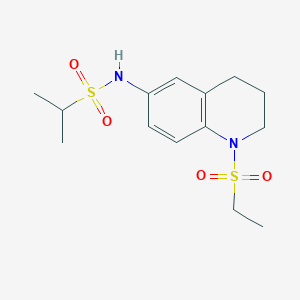
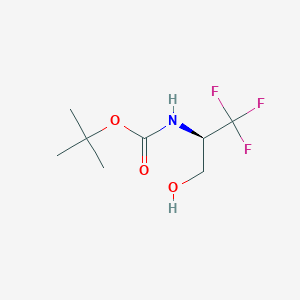
![7-Fluoro-1-(3-propoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2789600.png)
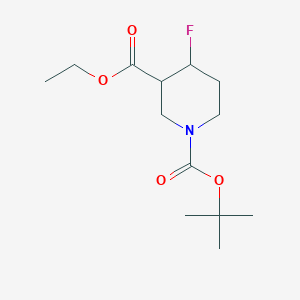
![1-[(4-Fluorophenyl)methyl]-N-[(3-methoxyphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2789603.png)
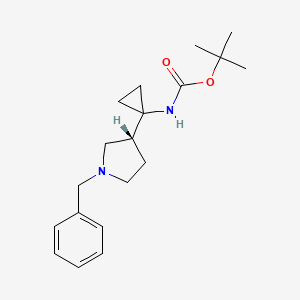
![3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2789605.png)
